Ancistrotanzanine A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H27NO4 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[(3S)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinolin-5-yl]-8-methoxy-3-methylnaphthalen-1-ol |
InChI |
InChI=1S/C25H27NO4/c1-13-10-16-8-7-9-18(28-4)23(16)25(27)21(13)24-17-11-14(2)26-15(3)22(17)19(29-5)12-20(24)30-6/h7-10,12,14,27H,11H2,1-6H3/t14-/m0/s1 |
InChI Key |
QGIHYQPVZRSTNP-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@H]1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O |
Synonyms |
ancistrotanzanine A |
Origin of Product |
United States |
Origin, Isolation, and Elucidation of Ancistrotanzanine a Structure
Natural Occurrence and Phytochemical Investigations
Ancistrotanzanine A is a naturally occurring compound found in certain plant species. Its discovery is a result of phytochemical investigations into these plants.
Ancistrocladus tanzaniensis as a Source Organism
The primary source identified for this compound is the East African liana Ancistrocladus tanzaniensis. The first phytochemical investigation of this recently discovered species led to the isolation and structural elucidation of this compound, alongside other related alkaloids. acs.orgnih.govafricaresearchconnects.com Ancistrocladus tanzaniensis has proven to be a significant source of novel bioactive naphthylisoquinoline alkaloids. bohrium.com
Comparative Analysis with Other Ancistrocladus Species
The genus Ancistrocladus is known to be a rich source of naphthylisoquinoline alkaloids, exhibiting significant structural diversity. bohrium.comresearchgate.net Comparative studies with other Ancistrocladus species from both Asia and Africa reveal variations in the types of naphthylisoquinoline alkaloids produced and their coupling patterns. researchgate.netresearchgate.net While Ancistrocladus tanzaniensis produces this compound with its unprecedented 5,3'-coupling, other species may contain alkaloids with different coupling linkages, such as 5,8' or 7,3'. acs.orgnih.govbohrium.comresearchgate.netcostech.or.tz For instance, 5,8'-coupled naphthylisoquinolines have been found less frequently in Asian Ancistrocladus species compared to African taxa, where they represent a larger group of constituents. researchgate.net This comparative analysis highlights the unique chemical profile of Ancistrocladus tanzaniensis.
Isolation Methodologies for this compound
The isolation of this compound from Ancistrocladus tanzaniensis involves specific phytochemical techniques. The typical isolation procedure for alkaloids from this plant often begins with the extraction of dried and ground plant material, such as root bark. researchgate.net Consecutive extractions using solvents like petroleum ether and dichloromethane/ammonia are commonly employed. researchgate.net The alkaloid-containing extracts are then subjected to chromatographic methods, such as column chromatography on silica (B1680970) gel, to separate the individual compounds. researchgate.net Further purification steps, including preparative HPLC, may be utilized to obtain pure samples of alkaloids like this compound. bohrium.com
Structural Elucidation Techniques for this compound
The determination of the chemical structure of this compound relied on a combination of spectroscopic, chemical, and chiroptical methods. acs.orgnih.govafricaresearchconnects.comcostech.or.tz Structural elucidation techniques commonly employed for complex natural products like naphthylisoquinoline alkaloids include Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D NMR), Mass Spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Circular Dichroism (CD) spectroscopy. bohrium.comresearchgate.netanu.edu.auclariant.comrfi.ac.uk These techniques provide crucial information about the molecular formula, connectivity of atoms, functional groups, and stereochemistry of the isolated compound. Chemical methods, such as oxidative degradation, can also be used to break down the molecule into smaller, identifiable fragments to aid in structural confirmation. researchgate.net
Distinctive Structural Characteristics of this compound
This compound possesses specific structural features that distinguish it within the class of naphthylisoquinoline alkaloids.
The Unprecedented 5,3'-Biaryl Coupling Linkage
A key distinctive characteristic of this compound is the nature of the biaryl coupling between its naphthalene (B1677914) and isoquinoline (B145761) moieties. It features a 5,3'-coupling, which was unprecedented at the time of its discovery. acs.orgnih.govafricaresearchconnects.com This means that the naphthalene portion is linked to the isoquinoline portion via a carbon-carbon bond between position 5 of the naphthalene ring system and position 3' of the isoquinoline ring system. acs.orgnih.gov This specific coupling pattern differentiates this compound from many other naphthylisoquinoline alkaloids, which commonly exhibit coupling at positions like 5,8' or 7,3'. acs.orgnih.govbohrium.comresearchgate.netcostech.or.tz The elucidation of this unique linkage was a significant finding in the study of naphthylisoquinoline alkaloids. acs.orgnih.gov
Table 1: Key Characteristics of this compound
| Characteristic | Detail |
| Source Organism | Ancistrocladus tanzaniensis acs.orgnih.govafricaresearchconnects.com |
| Compound Type | Naphthylisoquinoline alkaloid acs.orgnih.govafricaresearchconnects.com |
| Biaryl Coupling Linkage | 5,3' acs.orgnih.govafricaresearchconnects.com |
| Structural Elucidation Methods | Spectroscopic, Chemical, Chiroptical (e.g., NMR, MS, CD) acs.orgnih.govafricaresearchconnects.combohrium.comcostech.or.tz |
Table 2: Comparison of Biaryl Coupling Types in Ancistrocladus Alkaloids
| Compound | Source Species | Biaryl Coupling Type |
| This compound | Ancistrocladus tanzaniensis acs.orgnih.govafricaresearchconnects.com | 5,3' acs.orgnih.govafricaresearchconnects.com |
| Ancistrotanzanine B | Ancistrocladus tanzaniensis acs.orgnih.govafricaresearchconnects.com | 5,8' acs.orgnih.gov |
| Ancistrotectoriline A | Ancistrocladus tanzaniensis acs.orgnih.govafricaresearchconnects.com | 5,8' acs.orgnih.gov |
| Ancistrotanzanine C | Ancistrocladus tanzaniensis researchgate.netcostech.or.tz | 7,3' researchgate.netcostech.or.tz |
| Ancistrocladidine | Ancistrocladus tanzaniensis, Ancistrocladus heyneanus researchgate.netcostech.or.tz | 7,3' researchgate.netcostech.or.tz |
| Ancistrotectorine | Ancistrocladus tanzaniensis, Ancistrocladus tectorius researchgate.netcostech.or.tz | 7,3' researchgate.netcostech.or.tz |
This compound is a notable chemical compound within the class of naphthylisoquinoline alkaloids. This article provides a comprehensive overview of its origin, isolation, and structural elucidation, with a specific focus on its unique atropisomerism, axial chirality, and a comparison of its coupling type to related alkaloids in this class.
This compound was first isolated from the East African liana Ancistrocladus tanzaniensis. costech.or.tzacs.orgnih.govcapes.gov.brafricaresearchconnects.com This plant species, recently discovered, has proven to be a source of novel naphthylisoquinoline alkaloids. costech.or.tzacs.orgnih.govcapes.gov.brafricaresearchconnects.combohrium.com The isolation of this compound was part of the initial phytochemical investigation of A. tanzaniensis. costech.or.tzacs.orgnih.govcapes.gov.brafricaresearchconnects.com
The structural elucidation of this compound was achieved through a combination of spectroscopic, chemical, and chiroptical methods. costech.or.tzacs.orgnih.govcapes.gov.br Spectroscopic techniques such as 1D and 2D NMR (including HMQC, HMBC, and NOESY experiments) and HRESIMS were crucial in determining its planar structure and relative stereochemistry. bohrium.comresearchgate.netresearchgate.netcabidigitallibrary.org Chemical and chiroptical methods further aided in confirming the structure and establishing the absolute configuration. costech.or.tzacs.orgnih.govcapes.gov.brresearchgate.net
This compound was identified as a new naphthylisoquinoline alkaloid during this investigation, alongside ancistrotanzanine B and the known compound ancistrotectoriline A. costech.or.tzacs.orgnih.govcapes.gov.brafricaresearchconnects.com Its molecular formula is C25H27NO4, with an average mass of 405.494 and a monoisotopic mass of 405.194008.
Atropisomerism and Axial Chirality in this compound
This compound exhibits atropisomerism, a form of axial chirality. researchgate.netresearchgate.netnih.govnih.gov This phenomenon arises from restricted rotation around a single bond, typically a biaryl axis, due to steric hindrance from bulky substituents. researchgate.netresearchgate.netnih.govnih.gov In naphthylisoquinoline alkaloids like this compound, the biaryl axis connects the isoquinoline and naphthalene moieties. costech.or.tzacs.orgnih.govcapes.gov.brafricaresearchconnects.comacs.org
While some biaryls have low rotational barriers leading to rapidly interconverting atropisomers, others, like certain naphthylisoquinoline alkaloids, possess high barriers, resulting in configurationally stable atropisomers that can be isolated. researchgate.netresearchgate.netnih.gov The specific substitution pattern in this compound dictates the degree of hindrance and thus the stability of its atropisomers.
Comparison of Coupling Types with Related Naphthylisoquinoline Alkaloids
Naphthylisoquinoline alkaloids are characterized by the biaryl linkage between the isoquinoline and naphthalene portions, formed through a phenol-oxidative coupling mechanism. acs.org This coupling can occur at various positions on both ring systems, leading to different coupling types. acs.orgrsc.org Eight possible coupling types exist, involving positions C-5 and C-7 on the isoquinoline and C-1', C-3', C-6', and C-8' on the naphthalene moiety. acs.org Of these, seven coupling types have been observed in nature. acs.org
This compound is particularly noteworthy because it represents a hitherto unprecedented 5,3'-coupling type between the isoquinoline (C-5) and naphthalene (C-3') portions. costech.or.tzacs.orgnih.govcapes.gov.brafricaresearchconnects.com This distinguishes it from many other known naphthylisoquinoline alkaloids, which commonly exhibit coupling types such as 5,1', 7,1', 7,3', 5,8', and 7,8'. bohrium.comrsc.orgresearchgate.netd-nb.info
For instance, other alkaloids isolated from Ancistrocladus tanzaniensis include ancistrotanzanine B and ancistrotectoriline A, which are both 5,8'-coupled. costech.or.tzacs.orgnih.govcapes.gov.brafricaresearchconnects.com Ancistrotanzanine C, also from A. tanzaniensis, is a 7,3'-coupled alkaloid. bohrium.comresearchgate.net The prevalent coupling types can vary between different Ancistrocladus species. For example, Ancistrocladus abbreviatus from West Africa produces alkaloids with 5,1', 7,1', 5,8', and 7,8' coupling types, with 5,1' and 7,1' linkages dominating its metabolic pattern. rsc.org Ancistrocladus likoko exclusively produces 5,8'-linked naphthylisoquinoline alkaloids. d-nb.info
The unique 5,3'-coupling observed in this compound expands the known structural diversity within the naphthylisoquinoline alkaloid class and provides insights into the regioselectivity of the biosynthetic coupling process in Ancistrocladus tanzaniensis. costech.or.tzacs.orgnih.govcapes.gov.brafricaresearchconnects.com
Data Table: Coupling Types of Selected Naphthylisoquinoline Alkaloids
| Alkaloid Name | Plant Source | Coupling Type |
| This compound | Ancistrocladus tanzaniensis | 5,3' |
| Ancistrotanzanine B | Ancistrocladus tanzaniensis | 5,8' |
| Ancistrotectoriline A | Ancistrocladus tanzaniensis | 5,8' |
| Ancistrotanzanine C | Ancistrocladus tanzaniensis | 7,3' |
| Ancistrobrevine E | Ancistrocladus abbreviatus | 5,1' |
| N-Methyldioncophylline A | Ancistrocladus abbreviatus | 7,1' |
| Ancistrolikokines | Ancistrocladus likoko | 5,8' |
Biosynthetic Pathways of Ancistrotanzanine a
Polyketide-Derived Biosynthesis in Naphthylisoquinoline Alkaloids
Research, particularly through feeding experiments with isotopically labeled precursors, has conclusively demonstrated that naphthylisoquinoline alkaloids are derived from polyketides. This was a significant discovery, as most previously investigated tetrahydroisoquinoline alkaloids in plants were known to originate from aromatic amino acids. Studies on compounds like dioncophylline A have shown that both the naphthalene (B1677914) and isoquinoline (B145761) portions of these alkaloids are synthesized from acetate (B1210297) units, often via joint polyketide precursors. This polyketide origin represents the first proven case of a specific polyketide folding mode (F-type) in higher plants leading to isoquinoline structures.
The biosynthesis involves the iterative condensation of acetyl-CoA and malonyl-CoA units, catalyzed by polyketide synthases (PKSs). This process generates a poly-β-keto chain that is subsequently folded and cyclized to form the foundational aromatic structures of the naphthalene and isoquinoline moieties.
Proposed Key Enzymatic Transformations in Ancistrotanzanine A Biogenesis
While the specific enzymatic steps leading directly to this compound are still areas of ongoing research, the general biosynthesis of naphthylisoquinoline alkaloids involves a series of key enzymatic transformations. These likely include the action of polyketide synthases to assemble the carbon backbone, followed by cyclases and aromatases to form the aromatic rings. Further tailoring enzymes, such as hydroxylases, methyltransferases, and oxidases, are involved in modifying the basic polyketide-derived structures.
The coupling of the naphthalene and isoquinoline units is a crucial step, often involving phenol-oxidative coupling reactions catalyzed by specific enzymes. This compound is characterized by a less common 5,3'-coupling type between the naphthalene and isoquinoline parts, suggesting the involvement of enzymes with specific regioselectivity for this coupling event. While not directly identified for this compound biosynthesis, enzymes like cytochrome P450 enzymes and oxidases are known to be involved in oxidative coupling reactions in other alkaloid biosynthetic pathways.
Mechanistic Insights into Aromatic Ring Formation within the Biosynthetic Route
The formation of the aromatic rings in naphthylisoquinoline alkaloids from polyketide precursors involves complex cyclization reactions. The linear poly-β-keto chain, assembled by PKSs, undergoes specific folding patterns dictated by the associated enzymes. Intramolecular aldol (B89426) condensations or Claisen-type cyclizations are typical mechanisms for the formation of the initial cyclic structures from polyketide chains. Subsequent enolization, tautomerization, and decarboxylation steps, facilitated by specific enzymes, lead to the formation of the substituted aromatic rings of the naphthalene and isoquinoline systems. The precise folding and cyclization mechanisms are crucial in determining the final substitution patterns observed in the naphthylisoquinoline scaffold.
Distinctiveness from Amino Acid-Derived Isoquinoline Alkaloid Biosynthesis
The biosynthesis of naphthylisoquinoline alkaloids stands in stark contrast to the well-established pathway for amino acid-derived isoquinoline alkaloids, such as morphine or berberine. The conventional route to these alkaloids involves the Pictet-Spengler condensation between a dopamine (B1211576) derivative (derived from tyrosine or DOPA) and an aldehyde or α-keto acid. This reaction forms the tetrahydroisoquinoline core. The remaining carbon atoms and functionalities are also derived from amino acid metabolism, typically through the incorporation of a C2 unit from pyruvate (B1213749) or acetate, or a C6-C2 unit from tyrosine or DOPA.
In contrast, the naphthylisoquinoline alkaloids are built almost entirely from acetate and malonate units, with the nitrogen atom being incorporated separately, likely through transamination or a similar process, into the polyketide-derived framework that forms the isoquinoline portion. This fundamental difference in precursor molecules and biosynthetic machinery highlights the evolutionary divergence in alkaloid biosynthesis in plants. The polyketide pathway to naphthylisoquinolines represents a unique strategy for constructing the isoquinoline ring system in the plant kingdom.
Synthetic Strategies for Ancistrotanzanine a and Analogues
Total Synthesis of Ancistrotanzanine A
The total synthesis of this compound, specifically featuring a 5,3'-coupling between the naphthalene (B1677914) and isoquinoline (B145761) portions, was first described in a thesis. adelaide.edu.auacs.org This pioneering work addressed the significant synthetic hurdles associated with this class of naphthylisoquinoline alkaloids. adelaide.edu.au
Retrosynthetic Disconnections and Pioneering Approaches
Retrosynthetic analysis of this compound involves disconnecting the molecule into simpler, readily available precursors. A critical disconnection point is the 5,3'-biaryl linkage, which is central to the compound's structure. adelaide.edu.auacs.org Pioneering approaches to the synthesis of naphthylisoquinoline alkaloids, including those with the 5,3'-linkage found in this compound, have explored various strategies for forming this challenging bond. adelaide.edu.au Early studies highlighted the difficulties in achieving atroposelective formation of this linkage. adelaide.edu.au
Critical Step Development: Biaryl Linkage Formation (e.g., Pinhey-Barton Reaction, Suzuki Coupling)
The formation of the key 5,3'-biaryl linkage in this compound has been a critical step in its total synthesis. The Pinhey-Barton reaction, which involves the ortho-arylation of a naphthol with an aryllead triacetate, has been employed to construct this sterically hindered biaryl bond. adelaide.edu.auresearchgate.net This reaction was found to be sensitive to reaction conditions, requiring careful optimization, particularly regarding the amount of lead tetraacetate used to avoid side reactions. adelaide.edu.augrafiati.com
While the Pinhey-Barton reaction was successfully applied, other biaryl coupling methods, such as the Suzuki coupling, have been explored in the synthesis of related naphthylisoquinoline alkaloids like Ancistrotanzanine B. researchgate.netfigshare.comnih.govresearchgate.netacs.orgacs.org Suzuki coupling typically involves the coupling of an aryl or vinyl boronic acid or ester with an aryl or vinyl halide or pseudohalide, catalyzed by a palladium complex. acs.org The choice of coupling method is often dictated by the specific substitution pattern and steric hindrance around the biaryl axis. researchgate.net
Formation of the Isoquinoline Core (e.g., Bischler-Napieralski Reaction)
The isoquinoline core is another fundamental structural unit of this compound. The Bischler-Napieralski reaction is a well-established and frequently used method for the synthesis of 3,4-dihydroisoquinoline (B110456) derivatives, which can then be elaborated to form the isoquinoline ring system. researchgate.netnrochemistry.comjk-sci.com This reaction involves the cyclization of β-arylethylamides or β-arylethylcarbamates in the presence of a dehydrating or condensing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comjk-sci.com The Bischler-Napieralski reaction is generally more effective when electron-donating groups are present on the aromatic ring. nrochemistry.com
Stereocontrol and Atroposelectivity Challenges in Total Synthesis
Controlling stereochemistry, particularly atroposelectivity, is a major challenge in the synthesis of naphthylisoquinoline alkaloids like this compound due to the restricted rotation around the biaryl axis, which leads to the existence of atropisomers. adelaide.edu.auresearchgate.netacs.org Early attempts to form the biaryl linkage atroposelectively using chiral auxiliaries, such as chiral hydrobenzoin (B188758) acetals, showed limited success, resulting in modest atropisomeric ratios. adelaide.edu.augrafiati.com Changing the base to a chiral one also did not significantly improve diastereoselectivity. adelaide.edu.augrafiati.com
More recent strategies have focused on achieving atroposelective biaryl coupling using chiral catalysts or employing methods that allow for the directed construction of the chiral axis. figshare.comnih.govresearchgate.netresearchgate.netwilddata.cn The "lactone concept" is one such strategy that has been successfully applied to the atroposelective synthesis of other axially chiral natural products, allowing for the directed synthesis of desired atropisomers. researchgate.netacs.orgnih.gov This method often involves an intramolecular coupling followed by a stereoselective cleavage of a lactone auxiliary. researchgate.netnih.gov
Resolution and Separation of Atropisomers
Despite efforts to achieve atroposelectivity during the synthesis, this compound was initially obtained as a 1:1 mixture of atropisomers in its first total synthesis. adelaide.edu.augrafiati.com The separation of these atropisomers proved challenging. adelaide.edu.augrafiati.com Even techniques like chiral HPLC were unsuccessful in resolving the mixture. adelaide.edu.augrafiati.com This highlights the difficulty in separating these stereoisomers once formed as a racemic mixture of atropisomers. Strategies for obtaining enantiomerically pure atropisomers often involve resolving intermediates that already possess the restricted rotation or employing atroposelective synthetic methods. researchgate.netresearchgate.netnih.gov
Chemical Synthesis of this compound Analogues and Derivatives
Beyond the total synthesis of the natural product itself, chemical synthesis has been employed to prepare analogues and derivatives of this compound. adelaide.edu.augrafiati.com These efforts are often aimed at exploring the structure-activity relationships of this class of compounds and developing new molecules with potentially improved biological profiles. Examples of analogues prepared include the tetrahydroisoquinoline and methoxy (B1213986) ether derivatives of this compound. adelaide.edu.augrafiati.com The synthesis of these analogues often utilizes similar key reactions and strategies as the total synthesis of the parent compound, with modifications to introduce different functional groups or alter the core structure. adelaide.edu.augrafiati.comresearchgate.netacs.orgrsc.orgnih.govmdpi.com
Targeted Modifications for Structure-Activity Relationship Studies
Targeted modifications of the naphthylisoquinoline scaffold are crucial for understanding the relationship between structural features and biological activity. The synthesis of simplified analogues has been a strategy employed in SAR studies of naphthylisoquinoline alkaloids. These simplified structures can help identify key pharmacophores responsible for observed bioactivities. For instance, studies on simplified analogs have explored the role of different functional groups on the tetrahydroisoquinoline scaffold in modulating biological potential. nuph.edu.ua The development of convergent synthetic routes facilitates the preparation of structural analogues for SAR investigations. nih.gov Concise access to naphthalene building blocks via transition-metal catalysis has also been explored, with the potential for these precursors to serve in SAR studies of naphthylisoquinoline alkaloid derivatives. researchgate.net The ability to synthesize a variety of analogues allows for systematic evaluation of how changes in substitution patterns, oxidation states, and stereochemistry impact activity.
Expedient Synthetic Routes to Simplified Arylisoquinoline Scaffolds
Developing expedient synthetic routes to simplified arylisoquinoline scaffolds is important for generating libraries of compounds for biological screening and SAR studies. Traditional methods for synthesizing isoquinoline derivatives, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have been utilized, although they can sometimes suffer from limitations such as low yields or harsh reaction conditions. researchgate.net More recent advances have focused on efficient approaches, including transition-metal catalyzed reactions, for the synthesis of diversely functionalized isoquinolines and tetrahydroisoquinolines. researchgate.netresearchgate.net These methods often aim for improved atom economy, milder conditions, and broader substrate scope. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the development of efficient methods for its construction and functionalization is an ongoing area of research. researchgate.net Expedient syntheses of related arylisoquinoline systems contribute to the broader effort to access naphthylisoquinoline frameworks and their simplified mimetics.
Innovations in Organic Synthesis Applied to Naphthylisoquinoline Alkaloids
The synthesis of naphthylisoquinoline alkaloids has spurred the development and application of innovative organic synthesis methodologies, particularly for constructing the stereogenic biaryl axis. The "lactone concept," developed by the Bringmann group, represents a significant innovation, allowing for the directed and atroposelective synthesis of either atropoisomer in high yields. acs.org This approach separates the C-C bond formation and asymmetric induction into consecutive steps. acs.org Transition-metal catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, have been successfully applied to the construction of the biaryl linkage in naphthylisoquinoline alkaloids. figshare.comacs.orgresearchgate.netresearchgate.net Achieving high atropisomeric ratios in these couplings, especially for sterically hindered systems, has been a focus of research, with the use of chiral catalysts proving effective in some cases. figshare.comacs.orgresearchgate.net Another area of innovation involves the assembly of the tetrahydroisoquinoline core, with methods like the Catellani reaction and AuI-catalyzed cyclization/reduction cascades providing modular and convergent access to key structural units. researchgate.net The challenging nature of these targets has driven the application and development of efficient synthetic strategies and asymmetric reactions for the controlled construction of their complex architectures. nih.gov
Biological Activities and Mechanistic Investigations of Ancistrotanzanine a
Anti-Protozoal Efficacy of Ancistrotanzanine A
This compound has been evaluated for its efficacy against key protozoal parasites responsible for neglected tropical diseases, including leishmaniasis, Chagas' disease, and malaria nih.govresearchgate.netacs.org.
Activity against Leishmania donovani and Leishmania major
Research indicates that this compound exhibits activity against Leishmania donovani, a causative agent of visceral leishmaniasis, and Leishmania major, which causes cutaneous leishmaniasis nih.govresearchgate.netacs.orgnih.govrsdjournal.org. Naphthylisoquinoline alkaloids, in general, have been recognized for their potential as antileishmanial agents, and this compound falls within this promising class of compounds nih.gov. Studies have shown good activity against Leishmania donovani nih.govacs.org.
Inhibitory Effects on Trypanosoma cruzi
This compound has also demonstrated inhibitory effects on Trypanosoma cruzi, the parasite responsible for Chagas' disease nih.govresearchgate.netacs.orguga.edu. Along with Ancistrotanzanine B, this compound showed good activity against Trypanosoma cruzi nih.govacs.org.
Anti-Plasmodial Activity against Plasmodium falciparum
Studies have reported that this compound displays moderately potent antiplasmodial activities against Plasmodium falciparum parasites, one of the species causing malaria nih.govresearchgate.netacs.orgscilit.com.
In Vitro Potency and Selectivity Profiles
Evaluations of this compound have included assessing its in vitro potency against protozoal parasites and its selectivity. While specific detailed potency (IC50) and cytotoxicity (CC50) values for this compound against all mentioned parasites and relevant host cells were not consistently available across the search results, related naphthylisoquinoline alkaloids have shown varying degrees of activity and selectivity rsdjournal.orguga.edu. For example, Ancistrotanzanine B showed activity against T. cruzi with an IC50 of 3.58 μM and a CC50 value of 19.33 μM uga.eduresearchgate.net. Another study mentioned this compound having an IC50 of 4.20 μM and moderate cytotoxicity with a CC50 of 19.33 μM against Trypanosoma cruzi researchgate.net. The selectivity index (SI = CC50/IC50) is a crucial parameter, indicating the compound's toxicity to the parasite relative to host cells. Higher SI values suggest better selectivity.
Here is a summary of some reported in vitro activities for this compound and a related compound:
| Compound | Target Parasite | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Source |
| This compound | Trypanosoma cruzi | 4.20 | 19.33 | 4.6 | researchgate.net |
| Ancistrotanzanine B | Trypanosoma cruzi | 3.58 | 19.33 | 5.4 | uga.edu |
Elucidation of Molecular and Cellular Mechanisms of Action
Investigations into the molecular and cellular mechanisms by which this compound exerts its anti-protozoal effects are ongoing. Understanding these mechanisms is crucial for rational drug design and development.
Subcellular Localization and Accumulation Dynamics within Pathogens
While direct information on the subcellular localization and accumulation dynamics of this compound within protozoal pathogens was not explicitly detailed in the provided search results, studies on the mechanism of action of related compounds and other antiparasitic agents often involve investigating their distribution within the parasite's cellular compartments dntb.gov.uanih.gov. Such studies are vital for identifying the specific targets of the compound within the pathogen. Research on other naphthylisoquinoline alkaloids and antitrypanosomal agents explores interactions with parasitic enzymes and cellular processes dntb.gov.uamdpi.comuchile.clnih.govmdpi.comresearchgate.net.
Morphological and Ultrastructural Alterations in Parasite Cells
Investigations into the effects of naphthylisoquinoline alkaloids, including those structurally related to this compound, on parasites like Leishmania major have revealed significant morphological and ultrastructural changes. Treatment with certain arylisoquinolinium salts, which are simplified synthetic analogs of naphthylisoquinoline alkaloids, induced dramatic structural alterations and cell death in L. major after 24 hours of exposure. microbiologyresearch.org These changes included the accumulation and precipitation of the compound within intracellular compartments, leading to the formation of large vacuoles and ultimately promoting cell lysis. microbiologyresearch.org While specific studies detailing the precise morphological and ultrastructural changes induced solely by this compound are not explicitly available in the provided search results, the observed effects of related naphthylisoquinoline alkaloids suggest a potential for this compound to induce similar disruptive changes in parasite cellular architecture. Other studies on different antileishmanial compounds have also reported mitochondrial alterations, such as swelling of the kinetoplast and breakdown of mitochondrial cristae, as well as the presence of lipid bodies, indicating dysfunctional mitochondria and altered lipid biosynthesis mdpi.com, .
Potential Interaction with Parasite-Specific Biochemical Pathways or Targets
Naphthylisoquinoline alkaloids have been shown to exhibit growth-inhibiting activities against various Plasmodium species, including Plasmodium falciparum and Plasmodium berghei, as well as activity against Trypanosoma brucei and Leishmania donovani. nih.gov These findings suggest that these compounds interfere with essential biological processes in these parasites. The search for new antiparasitic agents often focuses on targeting parasite-specific pathways that are absent or significantly different in mammalian hosts. researchgate.net, Examples of such targets in parasites include the ergosterol (B1671047) biosynthesis pathway in trypanosomatids and fungi, which is distinct from cholesterol synthesis in mammals , and key enzymes in glycolysis, which can differ between parasites and their hosts researchgate.net. While the precise biochemical targets of this compound are not detailed in the provided snippets, the activity of related naphthylisoquinoline alkaloids against a range of parasites indicates potential interactions with conserved or unique parasite biochemical pathways. The complexity of parasite biology and the lack of robustly validated targets have historically posed challenges in identifying the specific mechanisms of action for many antiprotozoal compounds identified through phenotypic screening. mdpi.com
Comparative Biological Activity with Related Naphthylisoquinoline Alkaloids
This compound is part of a larger family of naphthylisoquinoline alkaloids, many of which have demonstrated significant antiplasmodial and other antiparasitic activities. researchgate.net, d-nb.info, nih.gov, tandfonline.com, nih.gov Studies comparing the activities of different naphthylisoquinoline alkaloids have highlighted variations in potency and selectivity depending on their structural features and the specific parasite species or strain being tested. For instance, some 5,1′-coupled naphthylisoquinoline alkaloids have shown potent antiplasmodial activity against chloroquine-resistant P. falciparum strains, with some compounds being several times more active than chloroquine. researchgate.net this compound, along with Ancistrotanzanine B and Ancistrotectoriline A (both 5,8′-coupled), displayed moderately potent antiplasmodial activities against Plasmodium falciparum parasites. acs.org Other related compounds like ancistrocladine (B1221841) have also been reported to possess antiplasmodial activity. , usda.gov The structural diversity within the naphthylisoquinoline alkaloid class, including variations in the coupling type between the naphthalene (B1677914) and isoquinoline (B145761) units (e.g., 5,3′-, 5,1′-, 7,3′-, 5,8′-), contributes to their varied biological profiles. nih.gov, bohrium.com, acs.org Comparative studies are crucial for understanding the structure-activity relationships within this class of compounds and identifying promising lead candidates for the development of new antiparasitic drugs.
Comparative Antiplasmodial Activity of Selected Naphthylisoquinoline Alkaloids
| Compound Name | Coupling Type | P. falciparum Strain | IC₅₀ Value (approximate) | Selectivity Index (vs. L6 cells) (approximate) |
| Ancistectorine A2 | Not specified | K1 (chloroquine-resistant) | 70 nM researchgate.net | 700 researchgate.net |
| 5-epiancistectorine A2 | Not specified | K1 (chloroquine-resistant) | 30 nM researchgate.net | 3300 researchgate.net |
| This compound | 5,3′ | P. falciparum | Moderately potent acs.org | Not specified |
| Ancistrotanzanine B | 5,8′ | P. falciparum | Moderately potent acs.org | Not specified |
| Ancistrotectoriline A | 5,8′ | P. falciparum | Moderately potent acs.org | Not specified |
| Ancistrocline | 5,1′ | K1, NF54 | Encouraging activity researchgate.net | Not specified |
| Ancistrocladine | Not specified | Not specified | 5-25 ug/ml usda.gov | Not specified |
Note: IC₅₀ values and selectivity indices are approximate and compiled from different sources and parasite strains where specified. "Moderately potent" activity was reported without specific numerical values in the source. acs.org
Structure Activity Relationship Sar Studies of Ancistrotanzanine a and Its Analogues
Impact of Functional Group Variations (e.g., O-methylation, N-methylation)
Modifications to functional groups on either the naphthalene (B1677914) or isoquinoline (B145761) core of Ancistrotanzanine A and its analogues can have a profound impact on their biological activity. O-methylation, particularly in the naphthalene portion, has been indicated to play a crucial role in cytotoxic activities of related alkaloids. nih.govsci-hub.seup.ac.za The pattern of substitution on the isoquinoline portion is also important. nih.govsci-hub.se For example, an OMe/OH pattern in the naphthalene ring appears favorable for activity in some cases. nih.govsci-hub.seup.ac.za N-methylation is another common modification in alkaloids. Studies on other alkaloid classes, such as benzo-delta-carbolines, have shown that N-methylation can increase cytotoxic and antiparasitic activities. worldagroforestry.orgnih.gov These findings suggest that the presence, position, and nature of methyl groups (and other substituents) can alter the molecule's polarity, hydrogen bonding capacity, and steric profile, thereby influencing its interaction with biological targets.
Design Principles for Optimized Analogues
Based on SAR studies, several design principles emerge for the development of optimized this compound analogues. Understanding the influence of biaryl coupling type, axial chirality, stereogenic centers, and functional group variations allows for rational design strategies. scribd.comworldagroforestry.org Key principles include:
Stereochemical Control: Synthesizing and evaluating individual atropisomers and diastereomers to identify the most active configurations. wiley-vch.de Atroposelective synthesis methods are essential for this. nih.govresearchgate.net
Targeted Functionalization: Introducing or modifying functional groups at specific positions shown to be crucial for activity (e.g., O-methylation patterns on the naphthalene ring). nih.govsci-hub.seup.ac.za
Exploration of Biaryl Linkage: Investigating different biaryl coupling types to identify linkages that optimize the molecular shape for target interaction. researchgate.net
Simplification Strategies: Designing simplified analogues that retain key pharmacophoric elements while potentially improving properties like solubility or ease of synthesis. researchgate.net
Computational Approaches: Utilizing computational methods like QSAR and pharmacophore modeling to predict activity and guide the design of new analogues. pharmacologymentor.comcollaborativedrug.comazolifesciences.comnih.gov
These principles guide the iterative process of design, synthesis, and testing (the Design-Make-Test-Analyze cycle) to develop analogues with enhanced potency, selectivity, and potentially improved pharmacokinetic properties. cbcs.se
Future Research Trajectories and Transformative Potential of Ancistrotanzanine a
Advanced Biosynthetic Pathway Engineering and Synthetic Biology Approaches
Understanding and manipulating the biosynthetic pathway of Ancistrotanzanine A in its native plant source, Ancistrocladus tanzaniensis, or through heterologous expression in microbial hosts, represents a significant avenue for future research. Advanced biosynthetic pathway engineering and synthetic biology approaches can potentially lead to more efficient and sustainable production of this complex alkaloid. Recent advancements in genomics and molecular biology have revolutionized the elucidation of biosynthetic pathways in various organisms, enabling the identification of genes encoding key enzymes involved in natural product synthesis. rsc.orgrsc.org
Applying these technologies to this compound could involve identifying and characterizing the enzymes responsible for the unique 5,3'-coupling and other structural features. acs.orgnih.gov Pathway engineering could then focus on optimizing the expression of these enzymes in a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae, to achieve higher yields than traditional extraction methods from the plant. frontiersin.orgnih.gov Synthetic biology tools, including the design and construction of artificial gene circuits and metabolic pathways, could be employed to create microbial cell factories specifically tailored for this compound production. frontiersin.orgrsc.org This could involve optimizing precursor supply, enhancing catalytic efficiency of bottleneck enzymes, and minimizing the production of related but less active compounds. rsc.orgfrontiersin.org Such engineered systems hold the promise of providing a reliable and scalable source of this compound for further research and potential development.
Development of Green Chemistry Methodologies for this compound Synthesis
The structural complexity of this compound, particularly its unique biaryl linkage and stereochemistry, presents challenges for chemical synthesis. adelaide.edu.au Developing green chemistry methodologies for its synthesis is crucial for ensuring environmentally sustainable production. Green chemistry principles aim to minimize or eliminate the use and generation of hazardous substances throughout the design, manufacture, and application of chemical products. acs.orgskpharmteco.com
Future research in this area could focus on developing synthetic routes that utilize less toxic reagents and solvents, reduce the number of synthetic steps, and maximize atom economy, where most atoms of the reactants are incorporated into the final product. acs.orgsynthiaonline.com Exploring the use of biocatalysis, employing enzymes to perform specific chemical transformations, could offer a greener alternative to traditional chemical reagents, potentially reducing the need for protecting groups and operating under milder conditions. acs.orgsynthiaonline.com For instance, enzymes involved in the plant's natural biosynthetic pathway could be investigated for in vitro biocatalytic applications. rsc.org Additionally, research into developing more efficient and selective catalytic methods for constructing the 5,3'-biaryl linkage and controlling the atropisomerism of this compound would align with green chemistry principles by minimizing unwanted byproducts and improving reaction efficiency. adelaide.edu.au The application of tools like retrosynthesis software that incorporate green chemistry metrics can aid in designing more sustainable synthetic pathways. synthiaonline.com
Deeper Exploration of Molecular Targets and Pathways in Pathogen Biology
While initial studies have shown this compound's activity against Leishmania donovani, Trypanosoma cruzi, and Plasmodium falciparum, a deeper exploration of its specific molecular targets and the pathways it disrupts within these pathogens is essential. acs.orgnih.govafricaresearchconnects.com Understanding the mechanism of action at a molecular level can provide valuable insights for optimizing its activity and developing more potent analogs.
Future research should involve detailed biochemical and cell biology studies to identify the proteins or enzymes that this compound interacts with in these parasites. Techniques such as affinity chromatography, pull-down assays, and target validation studies could be employed. Investigating the impact of this compound on essential metabolic pathways, such as ergosterol (B1671047) biosynthesis or purine (B94841) metabolism, which are often crucial for parasite survival and differ from host pathways, could reveal key vulnerabilities. uchile.clmdpi.com Furthermore, studying its effects on parasite cellular structures, replication, and host-parasite interactions would contribute to a comprehensive understanding of its antiparasitic activity. Research into the mode of action of other naphthylisoquinoline alkaloids with antiparasitic activity could also provide clues and guide investigations into this compound. acs.orgresearchgate.netresearchgate.netnih.gov
Computational Chemistry and In Silico Approaches for Lead Optimization
Computational chemistry and in silico approaches play a vital role in modern drug discovery, offering efficient ways to understand compound behavior, predict interactions, and guide the design of improved analogs. nih.govnih.gov These methods can be powerfully applied to the lead optimization of this compound.
Molecular docking studies can be used to predict how this compound binds to identified or putative protein targets in pathogens, providing insights into the key interactions and binding affinities. nih.govresearchgate.net Molecular dynamics simulations can offer a more dynamic view of the compound-target interaction, exploring the stability of the complex and conformational changes. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling can correlate structural features of this compound and its analogs with their biological activity, helping to identify structural determinants of potency and selectivity. nih.govnih.gov This information can then be used to rationally design new analogs with enhanced activity, reduced toxicity, and improved pharmacokinetic properties. nih.govspirochem.compreprints.org Virtual screening of large chemical libraries based on the pharmacophore features of this compound or the characteristics of the target binding site can also identify novel scaffolds with similar activity. researchgate.net Artificial intelligence and machine learning techniques are increasingly integrated into computational lead optimization, enabling the analysis of vast datasets and accelerating the identification of promising candidates. frontiersin.orgpreprints.org
Translational Research Opportunities in Anti-Infective Discovery (excluding clinical human trials)
Translational research for this compound focuses on advancing the compound from basic research findings towards potential anti-infective applications, without involving human clinical trials at this stage. This includes preclinical studies necessary to evaluate its potential as a drug candidate.
Key areas of translational research include in vitro and in vivo efficacy studies against a broader panel of parasite strains and potentially other infectious agents where its mechanism of action might be relevant. Evaluating its activity in relevant animal models of leishmaniasis, Chagas' disease, and malaria would be crucial to assess its efficacy in a complex biological system. researchgate.net Further preclinical studies would also involve investigating its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), to understand how the compound behaves in a living organism. ontosight.ai While safety and adverse effects profiles are excluded from this article as per instructions, it is understood that these would be critical components of comprehensive preclinical evaluation in a real-world drug discovery pipeline. Structure-activity relationship studies, guided by computational and synthetic efforts, would continue to refine the compound's properties. nih.govspirochem.com Exploring different formulations of this compound for improved delivery and stability is another important aspect of translational research. Additionally, investigating potential synergistic effects with existing anti-infective drugs could lead to combination therapies. The unique structure and initial promising activity of this compound position it as a valuable lead for further preclinical investigation in the urgent search for new treatments for neglected tropical diseases and other infectious diseases. africaresearchconnects.commdpi.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
